![molecular formula C18H22N2O4 B2759636 Ethyl 2-oxo-2-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)acetate CAS No. 1210172-89-6](/img/structure/B2759636.png)
Ethyl 2-oxo-2-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)acetate
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Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-oxo-2-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)acetate are not available in the search results, similar compounds like ethyl 2-oxo-4-phenylbutyrate have been reported to undergo bioreduction to yield ethyl ®-2-hydroxy-4-phenylbutanoate .Scientific Research Applications
Impurity Profile Determination
Ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl] -2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, a drug substance from Merck's research for thrombotic disorders, was studied for its impurity profile using liquid chromatography-mass spectrometry. This study developed a reversed-phase HPLC gradient separation for the separation of byproducts in the bulk drug substance, highlighting the importance of characterizing impurities in pharmaceutical compounds (Thomasberger, Engel, & Feige, 1999).
Synthesis and Biological Evaluation
Research on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives showcased a novel synthesis approach. The compounds were characterized by spectral studies and demonstrated excellent antibacterial and antifungal activities in vitro, indicating the potential for developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Novel Derivatives for Cancer Treatment
A study on dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) presented a multi-target therapeutic approach for Alzheimer's disease. The compound showed promising neuroprotective properties, including inhibition of acetylcholinesterase activity and protection against Ab42 toxicity, suggesting potential for AD treatment and possibly other neurodegenerative disorders (Lecanu et al., 2010).
Preparation and Characterization of Schiff Base Metal Complexes
New Schiff base metal complexes were synthesized and characterized, demonstrating their potential biological activity. This work highlights the synthesis routes for creating novel compounds with biocidal properties, providing a foundation for further research into their applications in various fields (Sadeek, El‐Attar, & El‐Hamid, 2013).
PEGylation for Drug and Gene Delivery
A novel PEGylation reagent was developed for pH-sensitive conjugation of PEG to thiol-functionalized biomolecules, offering reversible shielding of polyplexes. This approach enhances the delivery and expression of therapeutic agents in target cells, showcasing a versatile tool for drug and gene delivery formulations (Knorr et al., 2007).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that Ethyl 2-oxo-2-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)acetate may also interact with multiple targets.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
ethyl 2-oxo-2-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-2-24-18(23)17(22)20-10-8-19(9-11-20)16(21)15-12-14(15)13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCHVMGNQXZJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C(=O)C2CC2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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